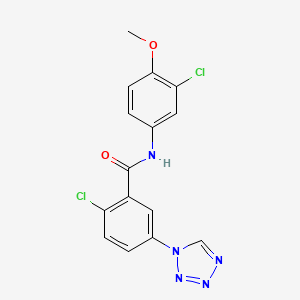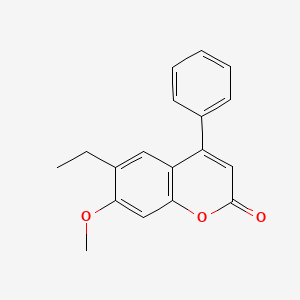
7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the pyridine ring: This step may involve a cross-coupling reaction such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine, such as 2-methylpropylamine, under dehydrating conditions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place, especially at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under various conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties. Industry: The compound might be used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
- 7-chloro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- 7-bromo-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- 7-iodo-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Comparison: The fluorine atom in 7-fluoro-N-(2-methylpropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide may confer unique properties such as increased metabolic stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles compared to its chloro, bromo, and iodo analogs.
Properties
Molecular Formula |
C19H18FN3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-fluoro-N-(2-methylpropyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H18FN3O/c1-12(2)11-22-19(24)15-10-18(16-5-3-4-8-21-16)23-17-9-13(20)6-7-14(15)17/h3-10,12H,11H2,1-2H3,(H,22,24) |
InChI Key |
UUVFKURIZHEUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-{[2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-tryptophanate](/img/structure/B11159248.png)
![N-(4-carbamoylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159252.png)

![4-ethyl-5-[(3-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B11159267.png)
![3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11159280.png)
![4-[(dimethylamino)methyl]-3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B11159285.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11159293.png)
![1-butyl-N-{4-[(2-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159298.png)
![N-(4-methyl-1,3-thiazol-2-yl)-4-[(phenylcarbonyl)amino]benzamide](/img/structure/B11159299.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11159301.png)
![methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11159305.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11159311.png)

![2-(2,5-dimethoxyphenyl)-5-methyl-2,3,9,10,11,12-hexahydro-4H,8H-benzo[c]pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11159319.png)
